![molecular formula C5H13ClN2O B1288376 2-amino-N-isopropylacetamide hydrochloride CAS No. 614718-86-4](/img/structure/B1288376.png)
2-amino-N-isopropylacetamide hydrochloride
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Description
“2-amino-N-isopropylacetamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is also known by other names such as “2-Amino-N-isopropyl-acetamide hydrochloride”, “2-Amino-n-isopropylacetamide, HCl”, and “2-amino-N-propan-2-ylacetamide;hydrochloride” among others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H
. This code provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES (Simplified Molecular Input Line Entry System) representation is CC(C)NC(=O)CN.Cl
.
Physical And Chemical Properties Analysis
The molecular weight of “2-amino-N-isopropylacetamide hydrochloride” is 152.62 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 152.0716407 g/mol .
Scientific Research Applications
Biochemistry: Cyclodextrin Solubility and Curing Properties
In biochemistry, 2-amino-N-isopropylacetamide hydrochloride has been utilized to create oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit lower critical solution temperature (LCST) behavior in water, which is significant for developing hydrogels and drug delivery systems. The compound’s interaction with cyclodextrins influences its solubility properties and curing behavior, making it valuable for research into novel biochemical materials.
Pharmacology: Drug Delivery Systems
The LCST behavior of 2-amino-N-isopropylacetamide hydrochloride oligomers is particularly interesting in pharmacology for drug delivery applications . The ability to precipitate at a certain temperature can be harnessed to release drugs at specific sites within the body, potentially improving the efficacy and safety of treatments.
Organic Synthesis: Epoxide–Amine Adducts
In organic synthesis, this compound is reacted with glycerol diglycidyl ether to produce novel oligomeric epoxide–amine adducts . These adducts have potential applications in creating new types of polymers with unique properties, such as enhanced solubility or altered mechanical strength.
Analytical Chemistry: Chemical Characterization
2-amino-N-isopropylacetamide hydrochloride: is used in analytical chemistry for the characterization of chemical substances . Its well-defined structure and properties make it a suitable standard for calibrating instruments and validating analytical methods.
Environmental Science: Pollutant Interaction Studies
The interaction of 2-amino-N-isopropylacetamide hydrochloride with various environmental factors can be studied to understand the behavior of pollutants . Its reactions with other compounds can mimic the interactions of more harmful substances in the environment, providing insights into pollution control strategies.
Materials Science: Thermoresponsive Materials
The thermoresponsive nature of oligomeric adducts derived from 2-amino-N-isopropylacetamide hydrochloride is of great interest in materials science . These materials can change their properties in response to temperature changes, which is useful for creating smart materials with applications in various industries.
Chemical Engineering: Process Optimization
In chemical engineering, the compound’s role in the synthesis of epoxide–amine adducts is studied to optimize industrial processes . Understanding the reaction mechanisms and kinetics can lead to more efficient and cost-effective production methods.
Medicinal Chemistry: Therapeutic Agent Development
Finally, in medicinal chemistry, the compound’s ability to form inclusion complexes with cyclodextrins offers a pathway for developing new therapeutic agents . These complexes can enhance the solubility and stability of drugs, improving their pharmacokinetic profiles.
properties
IUPAC Name |
2-amino-N-propan-2-ylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBXBZDYYYVEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602767 |
Source
|
Record name | N-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-isopropylacetamide hydrochloride | |
CAS RN |
614718-86-4 |
Source
|
Record name | N-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(propan-2-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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